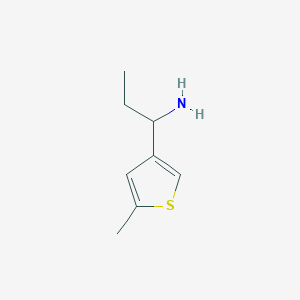

1-(5-Methylthiophen-3-yl)propan-1-amine

Descripción

1-(5-Methylthiophen-3-yl)propan-1-amine is a substituted thiophene derivative featuring a propan-1-amine chain attached to the 3rd position of a 5-methylthiophene ring. The methyl group at the 5th position of the thiophene ring enhances lipophilicity, which may influence pharmacokinetic properties such as membrane permeability and metabolic stability .

Propiedades

IUPAC Name |

1-(5-methylthiophen-3-yl)propan-1-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13NS/c1-3-8(9)7-4-6(2)10-5-7/h4-5,8H,3,9H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RISLJFHZZNCFNM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C1=CSC(=C1)C)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13NS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

155.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

The synthesis of 1-(5-Methylthiophen-3-yl)propan-1-amine typically involves the following steps:

Starting Material: The synthesis begins with 5-methylthiophene, which is commercially available or can be synthesized through established methods.

Alkylation: The thiophene ring is alkylated using a suitable alkylating agent, such as propylamine, under controlled conditions to introduce the propan-1-amine group at the 3-position of the thiophene ring.

Reaction Conditions: The reaction is typically carried out in the presence of a base, such as sodium hydride or potassium carbonate, in an aprotic solvent like dimethylformamide or tetrahydrofuran.

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product.

Análisis De Reacciones Químicas

1-(5-Methylthiophen-3-yl)propan-1-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to reduce any functional groups present on the thiophene ring.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, methanol, and acetonitrile, along with catalysts or bases to facilitate the reactions. Major products formed from these reactions depend on the specific reagents and conditions used.

Aplicaciones Científicas De Investigación

1-(5-Methylthiophen-3-yl)propan-1-amine has several scientific research applications:

Medicinal Chemistry: It serves as a building block for the synthesis of various pharmacologically active compounds, including anti-inflammatory, anti-psychotic, and anti-cancer agents.

Material Science: The compound is used in the development of organic semiconductors and conductive polymers due to its electronic properties.

Biological Studies: It is employed in the study of biological pathways and mechanisms, particularly those involving sulfur-containing heterocycles.

Mecanismo De Acción

The mechanism of action of 1-(5-Methylthiophen-3-yl)propan-1-amine involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the structure of the compound .

Comparación Con Compuestos Similares

Key Observations :

- Heterocyclic Core : Thiophene (as in the target compound) vs. indole , isoxazole , or phenyl alters electronic properties and binding interactions.

- Substituents : Methyl (lipophilic), fluorine (electron-withdrawing), or hydroxyl (polar) groups modulate solubility and reactivity .

- Side Chain: Propan-1-amine vs.

Pharmacological Activity

While direct pharmacological data for 1-(5-methylthiophen-3-yl)propan-1-amine is unavailable, related compounds highlight trends:

- Antifungal Potential: Fluorometric screening (e.g., Alamar Blue test) of similar amines has identified potent antifungal agents (e.g., an imidazolylindol-propanol with MIC = 0.001 μg/mL against Candida albicans) .

- Psychoactive Properties: Fluoro-indole derivatives like 5F-AMT (1-(5-fluoro-1H-indol-3-yl)propan-2-amine) are reported as novel psychoactive substances (NPS), suggesting structural motifs that may influence CNS activity .

- Antidepressant Intermediates: N,N-Dimethyl-3-(1-naphthyloxy)-3-(2-thienyl)propan-1-amine is an intermediate for duloxetine, indicating thiophene-amine hybrids as scaffolds for serotonin-norepinephrine reuptake inhibitors .

Physicochemical Properties

Actividad Biológica

1-(5-Methylthiophen-3-yl)propan-1-amine, an organic compound featuring a propan-1-amine backbone and a 5-methylthiophen-3-yl group, has garnered attention for its potential biological activities. The unique structural characteristics of this compound suggest various pharmacological applications, particularly in neuropharmacology and as a potential therapeutic agent.

Chemical Structure and Properties

The molecular formula of 1-(5-Methylthiophen-3-yl)propan-1-amine is . The presence of the thiophene ring enhances its lipophilicity, which may influence its interaction with biological systems. The methyl group on the thiophene ring is significant as it can affect the compound's solubility and bioavailability.

Biological Activities

Research indicates that compounds with similar structures to 1-(5-Methylthiophen-3-yl)propan-1-amine exhibit various biological activities, including:

- Neuroactive Properties : Similar compounds have shown potential neuroactivity, suggesting that 1-(5-Methylthiophen-3-yl)propan-1-amine may also interact with neurotransmitter systems.

- Anticonvulsant Activity : Variants of this compound have been studied for their anticonvulsant properties, indicating a possible therapeutic use in seizure disorders.

- Analgesic Effects : Some derivatives have demonstrated analgesic properties, which could be relevant for pain management therapies.

Comparative Analysis of Similar Compounds

| Compound Name | Structure Features | Notable Activities |

|---|---|---|

| 3-Amino-1-(5-methylthiophen-2-yl)propan-1-one | Similar thiophene structure; ketone | Potential neuroactive properties |

| 3-(5-Methylthiophen-2-yl)propan-1-amine | Variation in thiophene position | Anticonvulsant activity |

| 2-(5-Methylthiophen)-N,N-dimethylpropanamide | Contains an amide functional group | Possible analgesic effects |

The biological activity of 1-(5-Methylthiophen-3-yl)propan-1-amine can be attributed to its structural components. The amine functional group may facilitate interactions with neurotransmitter receptors or enzymes, while the thiophene ring can enhance binding affinity through π-stacking interactions. Understanding these interactions is crucial for predicting pharmacokinetics and pharmacodynamics.

Case Studies and Research Findings

Several studies have explored the biological effects of similar compounds:

- Neurotoxicity Studies : Research on methiopropamine (a related compound) indicated instances of neurotoxicity in human cases, highlighting the importance of evaluating safety profiles in future studies involving 1-(5-Methylthiophen-3-yl)propan-1-amine .

- Pharmacological Evaluations : A study examining the binding affinities of substituted thiophene derivatives found that modifications to the thiophene structure significantly altered their activity profiles. This suggests that systematic variations in structure could lead to the development of more potent analogs .

- Toxicological Reports : Reports on methiopropamine intoxication cases revealed various adverse effects such as hallucinations and cardiovascular symptoms, emphasizing the need for comprehensive toxicological assessments of new compounds like 1-(5-Methylthiophen-3-yl)propan-1-amine .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.